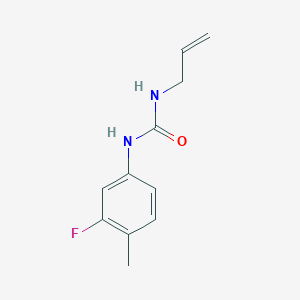![molecular formula C15H22N2O2 B7512664 N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide, also known as MMAC, is a chemical compound that has gained significant attention in the field of scientific research. MMAC is a cyclic amide that belongs to the class of azepane compounds. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in several cellular processes, including cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This effect can prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has several advantages as a research tool. It is a potent inhibitor of tubulin polymerization, making it a valuable tool for studying microtubule dynamics. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has some limitations as a research tool. It is a toxic compound that requires careful handling and disposal. This compound is also expensive to produce, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the development of new derivatives of this compound that exhibit improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide involves the reaction of 2-(methoxymethyl)aniline with 6-bromo-1-hexanol in the presence of a catalyst. The resulting product is then treated with triphosgene to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-13-8-4-5-9-14(13)16-15(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJAYQUXDKSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


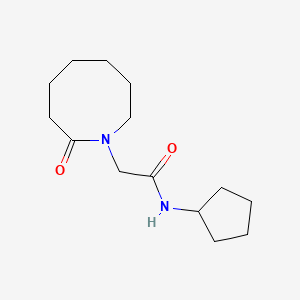
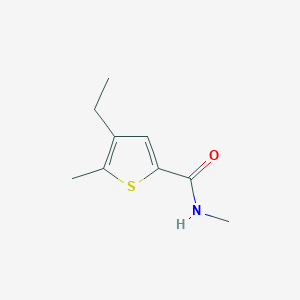
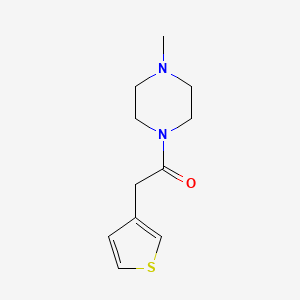
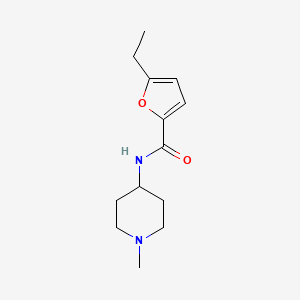

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)

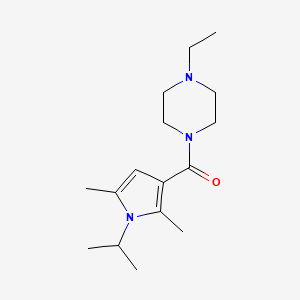
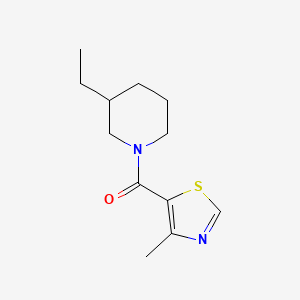
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
